3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Overview
Description
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core, a morpholino group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-8-morpholin-4-yl-6-(2-oxo-2-piperidin-1-ylethoxy)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Shares a similar core structure but with different substituents.
Indole derivatives: Possess similar biological activities and are used in various medicinal applications.
Uniqueness
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-phenacylsulfanyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-23(2)12-17-18(13-24)22(30-15-20(27)16-6-4-3-5-7-16)25-21(19(17)14-29-23)26-8-10-28-11-9-26/h3-7H,8-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURONSBEPSPNLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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